(4-Difluoro-cyclohexylidene)-acetic acid
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Overview
Description
(4-Difluoro-cyclohexylidene)-acetic acid is a fluorinated organic compound with the molecular formula C8H10F2O2 It is characterized by the presence of two fluorine atoms attached to a cyclohexylidene ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Difluoro-cyclohexylidene)-acetic acid typically involves the fluorination of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 4,4-difluorocyclohexanone is then subjected to further reactions to introduce the acetic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction conditions such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(4-Difluoro-cyclohexylidene)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce difluorocyclohexanol .
Scientific Research Applications
(4-Difluoro-cyclohexylidene)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (4-Difluoro-cyclohexylidene)-acetic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanone: A precursor in the synthesis of (4-Difluoro-cyclohexylidene)-acetic acid.
2-Fluorocyclohexanone: Another fluorinated cyclohexanone derivative with different substitution patterns.
4,4-Dimethylcyclohexanone: A non-fluorinated analog with similar structural features.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties can enhance the compound’s stability, reactivity, and interactions with biological targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H11FO2 |
---|---|
Molecular Weight |
158.17 g/mol |
IUPAC Name |
2-(4-fluorocyclohexylidene)acetic acid |
InChI |
InChI=1S/C8H11FO2/c9-7-3-1-6(2-4-7)5-8(10)11/h5,7H,1-4H2,(H,10,11) |
InChI Key |
QWBPJIMRZDHEMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)O)CCC1F |
Origin of Product |
United States |
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